molecular formula C18H24O3 B074026 Estriol CAS No. 1306-04-3

Estriol

Cat. No. B074026
CAS RN: 1306-04-3
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-ZXXIGWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estriol is a naturally occurring estrogen hormone that is produced by the placenta during pregnancy. It is one of the three primary estrogens, the other two being estrone and estradiol. Estriol is known for its beneficial effects on the female reproductive system, including its ability to promote fetal development, maintain vaginal health, and reduce the risk of certain types of cancer. In recent years, estriol has been the subject of extensive scientific research, which has shed light on its potential applications in a variety of fields, including medicine, biotechnology, and environmental science.

Scientific Research Applications

Vaginal Health and Menopause Estriol has been recognized for its beneficial effects on vaginal flora and endometrial thickness. Studies have highlighted its potential in treating atrophic vaginitis in postmenopausal women by promoting the presence of lactobacilli in vaginal cultures and maintaining a minimal effect on endometrial thickness, indicating its safety and effectiveness in managing urogenital health (Yoshimura & Okamura, 2001).

Immunomodulatory Effects Emerging evidence supports estriol's role in modulating the immune system. It may offer therapeutic options for various conditions, including autoimmune, inflammatory, and neurodegenerative diseases. The immunomodulatory properties of estriol are believed to reduce proinflammatory cytokines, presenting a potential treatment alternative for chronic conditions like multiple sclerosis, psoriasis, thyroiditis, and rheumatoid arthritis (Ali, Mangold, & Peiris, 2017).

Bone Health Estriol's impact on bone health has been a subject of interest, particularly its effects on osteoblastic cells. Studies demonstrate that estriol stimulates the proliferation of osteoblastic MG‐63 cells, suggesting its role in bone health and the prevention of bone loss. This effect is mediated through estrogen receptors, indicating a specific pathway through which estriol may contribute to bone density maintenance (Luo & Liao, 2003).

Cardiovascular Health Research has also shed light on estriol's potential in influencing cardiovascular health. Specifically, it has been noted to retard and stabilize atherosclerosis through a nitric oxide-mediated system. This finding suggests that estriol could play a significant role in managing atherosclerosis progression and in stabilizing plaque formation, offering insights into its possible cardiovascular benefits (Kano et al., 2002).

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-ZXXIGWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Record name estriol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estriol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022366
Record name Estriol
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Odorless white crystals.
Record name Estriol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRIOL
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Solubility

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine, Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides, In double-distilled water, 13.25 mg/L
Record name ESTRIOL
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Density

1.27 g/cu cm at 25 °C
Record name ESTRIOL
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Mechanism of Action

Estriol levels can be measured to give an indication of the general health of the fetus. DHEA-S is produced by the adrenal cortex of the fetus. This is converted to estriol by the placenta. If levels of "unconjugated estriol" are abnormally low in a pregnant woman, this may indicate a problem with the development of the child. The drug interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary., ... Synthetic estriol, is chemically and biologically identical to endogenous human estriol. Estriol, a weak estrogen, is a natural metabolite of estradiol, the predominant estrogen. Estriol exerts estrogenicity by binding to estrogen receptors, present in the female genital tract. Estriol, oral or vaginal, similar to estradiol, corrects lowered proliferation and abnormal physiology in the atrophic vaginal epithelium seen in estrogen deficient states, such as after natural or surgical menopause. In contrast, the histology of the endometrium after using Gynest Cream rarely shows minor signs of proliferation in previously atrophic endometria., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRIOL (12 total), please visit the HSDB record page.
Record name Estriol
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Record name ESTRIOL
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Impurities

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether).
Record name ESTRIOL
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Product Name

Estriol

Color/Form

Leaflets from alcohol, Very small monoclinic crystals from dilute alcohol, White, microcrystalline powder

CAS RN

50-27-1
Record name Estriol
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Record name ESTRIOL
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Record name Estriol
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Melting Point

82-86, 288 °C (decomposes), 282 °C
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Record name Estriol
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Record name ESTRIOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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